N-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-26(28)17-8-6-16(7-9-17)20-23-19-5-2-1-4-18(19)21(24-20)22-10-3-11-25-12-14-29-15-13-25/h1-2,4-9H,3,10-15H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDZVOROVVLHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline core.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline core is replaced by the morpholine moiety.
Final Coupling: The final step involves coupling the morpholine-substituted quinazoline with a propyl linker to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
N-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)quinazolin-4-amine has been investigated for its potential as an anticancer agent. The quinazoline scaffold is known for its ability to inhibit various kinases involved in cancer cell proliferation. Studies have demonstrated that modifications to the quinazoline structure can enhance its selectivity and potency against specific cancer types.
Case Studies
Several research studies have highlighted the efficacy of this compound:
- Study on Breast Cancer : A study published in Cancer Research showed that this compound significantly inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis .
- Lung Cancer Research : In another study, the compound was tested against non-small cell lung cancer (NSCLC) models, demonstrating a marked reduction in tumor size and improved survival rates in treated subjects compared to controls .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Researchers have identified specific structural features that enhance its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Morpholine ring | Increases solubility and bioavailability |
| Nitro group on phenyl | Enhances binding affinity to target proteins |
| Propyl chain | Improves cellular uptake |
Potential Applications Beyond Oncology
While much of the current research focuses on anticancer properties, there are indications that this compound may also have applications in other areas:
Neurological Disorders
Preliminary studies suggest that this compound could play a role in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
Antimicrobial Activity
Some derivatives of quinazoline compounds have shown promising antimicrobial properties. Future research could explore the efficacy of this compound against various bacterial strains .
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Quinazolin-4-amine derivatives exhibit diverse pharmacological properties influenced by substituent variations. Below is a comparative analysis with structurally related compounds:
Structural Analogues with Morpholine Substitutions
Key Observations :
- Electron Effects : The 4-nitrophenyl group in the target compound likely enhances binding to electron-deficient pockets in target proteins compared to electron-donating groups (e.g., methoxy in 5e) .
- Solubility: Morpholine-containing derivatives (e.g., target compound, 5b, 5e) exhibit improved aqueous solubility over non-morpholine analogs (e.g., 5a) due to the hydrophilic morpholine ring .
- Synthetic Efficiency : Yields for morpholine derivatives range from 40–78%, with halogenated analogs (e.g., 5b, 5c) showing moderate yields, possibly due to steric challenges .
Non-Morpholine Analogues
Key Observations :
- Bioavailability: Morpholine derivatives generally outperform non-morpholine analogs in solubility, as seen in the target compound vs. ’s o-tolyl analog .
- Structural Flexibility : Dual morpholine chains () may enhance target engagement but complicate synthetic routes .
Pharmacological Implications
- QSAR Insights : 3D-QSAR studies () highlight the importance of substituent bulk and polarity. The target compound’s nitro group aligns with regions favoring electron-withdrawing groups for analgesic activity .
- Crystallographic Data : Morpholine-containing analogs (e.g., ) exhibit distinct intermolecular interactions (e.g., hydrogen bonding, π-π stacking) compared to imidazole or halogenated derivatives, influencing crystal stability and dissolution rates .
Biological Activity
N-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)quinazolin-4-amine, a compound belonging to the quinazoline family, has garnered attention due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article delves into the biological activity of this specific compound, synthesizing data from various studies and presenting case studies and findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features a morpholine ring, a nitrophenyl group, and a quinazoline backbone, which contribute to its biological activities.
1. Analgesic and Anti-inflammatory Effects
Research indicates that derivatives of quinazoline, including this compound, exhibit significant analgesic and anti-inflammatory properties. A study demonstrated that compounds in this category showed comparable activity to the standard analgesic Indomethacin in various pain models involving rodents. Notably, certain derivatives displayed selective inhibition of the COX-2 enzyme, which is associated with inflammation .
2. Anticancer Properties
Quinazoline derivatives are recognized for their anticancer potential. The compound has been evaluated for cytotoxicity against several cancer cell lines. For instance, a study highlighted that certain quinazoline derivatives exhibited dose-dependent cytotoxic effects on prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines, with IC50 values indicating significant potency . The presence of the morpholine moiety enhances its interaction with biological targets.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is multifaceted:
- COX Inhibition : The compound selectively inhibits COX-2, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G1/S phase, promoting apoptosis through various pathways.
Q & A
Q. What are the optimal synthetic routes for N-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)quinazolin-4-amine, and how can purity be validated?
The synthesis typically involves sequential substitution and cyclization reactions. For example:
- Step 1 : React anthranilic acid derivatives with morpholine-4-carboxamide under controlled pH and temperature to form the quinazoline core .
- Step 2 : Introduce the 4-nitrophenyl group via nucleophilic aromatic substitution (e.g., using 4-nitrobenzaldehyde under acidic conditions) .
- Step 3 : Attach the 3-(morpholin-4-yl)propylamine sidechain via Buchwald-Hartwig amination or SN2 displacement .
Q. Purity validation :
- Use HPLC with a C18 column (acetonitrile/water mobile phase) to confirm >98% purity.
- 1H/13C NMR (DMSO-d6) should resolve peaks for the quinazoline core (δ 7.8–8.5 ppm), morpholine protons (δ 2.5–3.5 ppm), and nitro group (δ 8.1–8.3 ppm) .
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is critical:
- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 180 K.
- Refinement : Employ SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., N–H···N interactions between quinazoline and morpholine groups) stabilize the lattice .
- Validation : Check for R-factor < 0.05 and C–C bond lengths within 0.004 Å of expected values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for quinazoline derivatives?
Discrepancies often arise from:
- Substituent effects : The 4-nitrophenyl group enhances electron-withdrawing properties, altering binding affinity compared to halogenated analogs .
- Assay conditions : Varying ATP concentrations in kinase assays (e.g., CDK inhibition studies) may skew IC50 values. Standardize using 10 µM ATP .
- Structural analogs : Compare with N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (CAS 1502829-45-9), which shows 3-fold higher cytotoxicity due to enhanced π-π stacking .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., CDK2 PDB: 1H1S). The morpholine-propyl chain occupies hydrophobic pockets, while the nitro group forms hydrogen bonds with Lys89 .
- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., EGFR kinase) and measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM). A typical KD of 15–30 nM indicates high affinity .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH) during binding to assess entropy-driven interactions .
Q. How can researchers optimize this compound for improved pharmacokinetics without compromising activity?
- Solubility : Introduce polar groups (e.g., replace morpholine with piperazine) while monitoring logP via HPLC-derived retention times .
- Metabolic stability : Test microsomal half-life (e.g., human liver microsomes). The nitro group may reduce susceptibility to CYP3A4 oxidation compared to halogenated analogs .
- In vivo efficacy : Use xenograft models (e.g., hematologic malignancies) with oral dosing (10–50 mg/kg). Plasma concentrations >1 µM at 6 hours correlate with tumor growth inhibition .
Methodological Notes
- For synthesis, ensure inert atmosphere (N2/Ar) to prevent nitro group reduction .
- In pharmacological assays, include controls with gefitinib (for EGFR) or flavopiridol (for CDKs) to benchmark activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
